
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane is a complex organometallic compound. This compound is known for its unique properties and applications in various fields, including catalysis and material science. The presence of gold in its structure makes it particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane typically involves the reaction of gold salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide in the presence of toluene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in specialized facilities that can handle the complex nature of the reactions involved .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert the gold in the compound to its lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold(I) or gold(0) complexes .
Applications De Recherche Scientifique
Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including the isomerization of propargylic alcohols to enones via Meyer-Schuster rearrangement
Material Science: It is used in the development of advanced materials with unique properties, such as high conductivity and stability
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and other pharmaceutical applications
Mécanisme D'action
The mechanism of action of Bis(trifluoromethylsulfonyl)azanide;gold(1+) involves the interaction of gold with various molecular targets. The gold center can facilitate electron transfer reactions, making it an effective catalyst. The pathways involved often include the activation of substrates through coordination with the gold center, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethanesulfonyl)imidate (triphenylphosphine)gold(I) (21) toluene adduct: This compound has a similar structure and is used in similar applications
Uniqueness
What sets Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane apart is its specific combination of ligands and the presence of gold, which imparts unique catalytic properties and stability. Its applications in catalysis and material science are particularly noteworthy .
Propriétés
Formule moléculaire |
C47H38Au2F12N2O8P2S4 |
|---|---|
Poids moléculaire |
1570.9 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H8.2C2F6NO4S2.2Au/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h2*1-15H;2-6H,1H3;;;;/q;;;2*-1;2*+1 |
Clé InChI |
SIVCTOVPPFSWEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
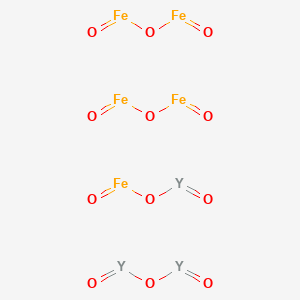

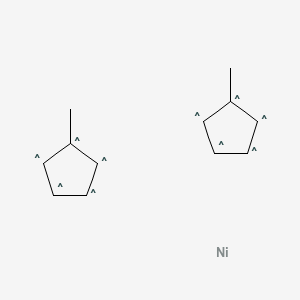
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
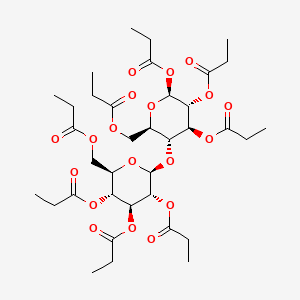
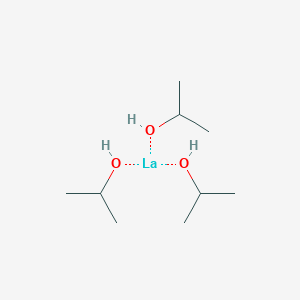
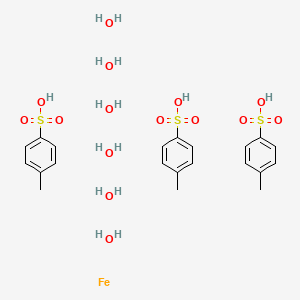
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)




![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
